molecular formula C12H17ClFNS B1473473 2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride CAS No. 1864014-47-0

2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride

Cat. No.: B1473473
CAS No.: 1864014-47-0
M. Wt: 261.79 g/mol
InChI Key: WPIOFVFHMOHBNF-UHFFFAOYSA-N
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Description

. This compound is known for its significant role in various chemical reactions and its potential use in medicinal chemistry.

Preparation Methods

The synthesis of 2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride typically involves the reaction of 4-fluorobenzaldehyde with piperidine in the presence of a sulfur source. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol at reflux temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

2-([(4-Fluorophenyl)sulfanyl]methyl)piperidine hydrochloride can be compared with other similar compounds, such as:

    Pyrrole derivatives: Known for their diverse biological activities and therapeutic potential.

    Pyrimidine derivatives: Exhibiting anti-inflammatory and other pharmacological effects.

    Indole derivatives: Widely studied for their antiviral, anticancer, and other biological activities.

Properties

IUPAC Name

2-[(4-fluorophenyl)sulfanylmethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNS.ClH/c13-10-4-6-12(7-5-10)15-9-11-3-1-2-8-14-11;/h4-7,11,14H,1-3,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPIOFVFHMOHBNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CSC2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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